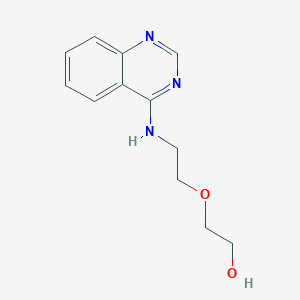

2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol

Description

Properties

Molecular Formula |

C12H15N3O2 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2-[2-(quinazolin-4-ylamino)ethoxy]ethanol |

InChI |

InChI=1S/C12H15N3O2/c16-6-8-17-7-5-13-12-10-3-1-2-4-11(10)14-9-15-12/h1-4,9,16H,5-8H2,(H,13,14,15) |

InChI Key |

UAKFLXOTKJHCSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCOCCO |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of quinazoline derivatives with ethylene glycol under specific reaction conditions . Industrial production methods often utilize bulk custom synthesis and phase-transfer catalysis to achieve high yields and purity .

Chemical Reactions Analysis

2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several ethoxyethanol-based derivatives, differing primarily in substituents and functional groups. Below is a detailed comparison of key analogs:

Key Findings:

Substituent-Driven Reactivity: The quinazolin-4-ylamino group in the target compound likely enhances binding to biological targets (e.g., kinases) due to its aromatic and hydrogen-bonding capabilities . In contrast, YTK-A76’s benzyloxy substituents improve lipophilicity, aiding membrane permeability in drug candidates . Azido-functionalized analogs (e.g., 2-(2-azidoethoxy)ethan-1-ol) prioritize synthetic versatility for click chemistry applications .

Azide substitution achieves higher yields (60%) due to efficient SN2 mechanisms in polar solvents .

Applications: Pharmacological Potential: Quinazoline derivatives are explored in oncology, while YTK-A76-like intermediates may serve in antiviral or anti-inflammatory drug development . Chemical Biology: Azido and aminoethoxy derivatives are pivotal in bioconjugation and material science .

Biological Activity

2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol, also referred to as 2-[(quinazolin-4-yl)amino]ethanol, is a compound belonging to the quinazoline family. Quinazoline derivatives are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure incorporates a quinazoline moiety linked to an ethanolic side chain, which enhances its solubility and potential interactions within biological systems. The presence of an amino group and an ethoxy group is significant for its interactions with various biological targets.

Antitumor Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain quinazolinone derivatives can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancerous cells .

Table 1: Antitumor Activity of Quinazoline Derivatives

| Compound Name | Cell Lines Tested | Activity Observed |

|---|---|---|

| This compound | Ehrlich Ascites Carcinoma | Significant cytotoxicity |

| Quinazolinone-sulfonamide hybrids | Breast cancer, cervical cancer | High cytotoxic activity |

| 4(3H)-quinazolinones | Hepatocellular carcinoma | Induction of apoptosis |

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives has been documented in various studies. Compounds like this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound Name | Bacteria Tested | Activity Observed |

|---|---|---|

| This compound | Staphylococcus aureus | Inhibition of growth |

| 6-Methylquinazoline | Escherichia coli | Moderate antibacterial activity |

| 4(3H)-quinazolinone | Pseudomonas aeruginosa | Significant inhibition |

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory potential of quinazoline derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX, which are crucial in mediating inflammatory responses. Studies suggest that compounds such as this compound can modulate these pathways effectively .

The biological activity of this compound is largely attributed to its ability to bind with specific biological targets such as enzymes and receptors. Techniques like surface plasmon resonance and isothermal titration calorimetry have been employed to study these interactions, confirming its binding affinity with key proteins involved in cancer progression and inflammation .

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

- Study on Anticancer Activity : A recent investigation into the anticancer effects of quinazolines revealed that certain derivatives significantly inhibited tumor growth in vivo models, showcasing their potential for therapeutic applications .

- Antimicrobial Efficacy : A comparative analysis indicated that quinazolines exhibited superior antimicrobial properties compared to traditional antibiotics against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, quinazolin-4-amine derivatives are often reacted with ethylene glycol-based electrophiles (e.g., bromoethoxyethanol) under inert atmospheres. Key steps include:

- Use of NaH as a base to deprotonate the amine group .

- Purification via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .

- Monitoring reaction progress using thin-layer chromatography (TLC) and confirming structure via -NMR (e.g., peaks at δ 3.6–4.0 ppm for ethoxy groups) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Techniques :

- NMR Spectroscopy : - and -NMR to confirm the quinazoline ring protons (δ 7.5–8.5 ppm) and ethoxy chain integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching the molecular formula (e.g., CHNO) .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-O-C ether stretch) .

Q. What safety precautions are essential when handling this compound?

- Guidelines :

- GHS Classification : Acute oral toxicity (Category 4; H302). Use gloves, lab coats, and eye protection. Avoid dust formation and inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water .

- Storage : Keep in a dry, cool environment (-20°C for long-term stability) .

Advanced Research Questions

Q. How does the quinazoline moiety influence receptor-binding affinity in neuropharmacological studies?

- Mechanistic Insight : The quinazoline core acts as a competitive inhibitor for kinases or neurotransmitter receptors (e.g., GABA or NMDA receptors).

- Experimental Design :

- Perform radioligand binding assays using -labeled ligands to quantify IC values .

- Compare structural analogs (e.g., pyrimidine vs. quinazoline derivatives) to assess specificity .

- Data Interpretation : Lower IC values indicate higher affinity, often linked to electron-withdrawing groups on the quinazoline ring .

Q. How can contradictions in reported biological activity data be resolved?

- Case Example : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, temperature) or impurity levels.

- Resolution Strategies :

- Validate assays using standardized protocols (e.g., ATP concentration fixed at 1 mM for kinase assays) .

- Reproduce experiments with HPLC-purified compound (>99% purity) to exclude confounding effects .

- Statistical Tools : Use ANOVA to compare inter-lab variability and confirm significance thresholds (p < 0.05) .

Q. What computational methods predict interactions between this compound and biological targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina to model binding poses with protein targets (e.g., PDB: 9O8) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Develop models using descriptors like logP and polar surface area to predict activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.